METHYL 3-{3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOATE
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Overview
Description
Methyl 3-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate is a complex organic compound with the molecular formula C16H16N2O2S. This compound is notable for its unique structure, which includes a thieno[2,3-b]pyridine core, a benzoate ester group, and an amino substituent. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the amino group and the benzoate ester group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process. Safety measures are also crucial due to the potential toxicity and reactivity of the intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Methyl 3-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for treating various diseases.
Industry: Its unique chemical properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 3-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various cellular pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
- 3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
- (3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(5-([3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl)-2-thienyl)methanone
Uniqueness
Methyl 3-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate stands out due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 3-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-9-7-10(2)20-17-13(9)14(19)15(25-17)16(22)21-12-6-4-5-11(8-12)18(23)24-3/h4-8H,19H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVDOOMKFGTEFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC=CC(=C3)C(=O)OC)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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